1H-Pyrazole-3-propanoic acid
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Overview
Description
1H-Pyrazole-3-propanoic acid is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-propanoic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include one-pot multicomponent processes, which allow for the simultaneous formation of multiple bonds and the construction of the pyrazole ring in a single step . Additionally, the use of green chemistry principles, such as solvent-free conditions and environmentally friendly catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form pyrazole-3-carboxylic acid derivatives or reduced to yield pyrazoline derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as sodium borohydride. Substitution reactions often involve the use of electrophilic reagents, such as alkyl halides, under basic conditions .
Major Products Formed: The major products formed from these reactions include substituted pyrazoles, pyrazolines, and pyrazole-3-carboxylic acids. These products are valuable intermediates in the synthesis of various biologically active compounds .
Scientific Research Applications
1H-Pyrazole-3-propanoic acid has numerous applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of complex molecules . In biology, it is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets . In medicine, pyrazole derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents . Additionally, in the industrial sector, this compound is used in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction . For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The pathways involved in these interactions often include the modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1H-Pyrazole-3-propanoic acid include other pyrazole derivatives, such as pyrazole-3-carboxylic acid, pyrazoline, and pyrazole-4-carboxylic acid .
Uniqueness: What sets this compound apart from these similar compounds is its unique structural features and reactivity. The presence of the propanoic acid moiety allows for additional functionalization and the formation of diverse derivatives . This versatility makes it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C6H8N2O2 |
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Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-(1H-pyrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-4-7-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
SPSDYSZCWKVDLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)CCC(=O)O |
Origin of Product |
United States |
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